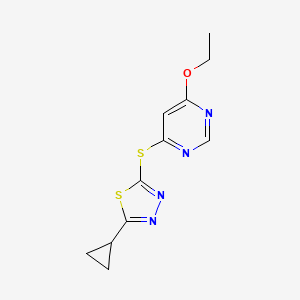![molecular formula C15H10N6O2 B7662313 2-Methyl-5-[2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B7662313.png)
2-Methyl-5-[2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-[2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that has an oxadiazole ring structure.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-[2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and transcription, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the formation of new blood vessels (angiogenesis) that are necessary for tumor growth. It has also been shown to have antimicrobial activity against various pathogenic bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Methyl-5-[2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3,4-oxadiazole in lab experiments is its potential as a broad-spectrum antimicrobial agent. It has been shown to have activity against various pathogenic bacteria and fungi, making it a promising candidate for the development of new antimicrobial drugs. However, one of the limitations of using this compound in lab experiments is its low yield, which can make it difficult to obtain sufficient quantities for use in experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-5-[2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3,4-oxadiazole. One direction is the further investigation of its potential as an anticancer agent. Studies could focus on optimizing the synthesis method to improve the yield of the compound, as well as on elucidating its mechanism of action in cancer cells. Another direction is the development of new antimicrobial drugs based on the structure of this compound. Studies could focus on modifying the structure of the compound to improve its antimicrobial activity and reduce its toxicity.
Synthesemethoden
The synthesis of 2-Methyl-5-[2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3,4-oxadiazole involves the reaction of 2-aminopyrazine with 2-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final product. The yield of the product is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-[2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3,4-oxadiazole has potential applications in various fields of scientific research. It has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an antimicrobial agent, as it has been shown to have activity against various pathogenic bacteria and fungi.
Eigenschaften
IUPAC Name |
2-methyl-5-[2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6O2/c1-9-19-20-15(22-9)11-5-3-2-4-10(11)14-18-13(21-23-14)12-8-16-6-7-17-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLZPGVGHFZKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=CC=C2C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(6-aminopyridin-3-yl)methyl]-N,5-dimethylquinazolin-4-amine](/img/structure/B7662234.png)
![[1-(3-Chlorophenyl)-5-methyltriazol-4-yl]-(2,3-dihydro-1,4-benzothiazin-4-yl)methanone](/img/structure/B7662249.png)
![2-(3,5-dimethylpyrazol-1-yl)-1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7662254.png)
![3-cyclopropyl-5-[[4-(methoxymethyl)phenyl]sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7662258.png)
![3-fluoro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B7662263.png)
![2-[1-[5-Cyano-2-(trifluoromethyl)phenyl]piperidin-3-yl]acetamide](/img/structure/B7662280.png)
![2-ethoxy-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B7662288.png)

![Ethyl 2-methyl-2-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7662301.png)
![5-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]furan-3-carboxamide](/img/structure/B7662307.png)
![2-Methyl-5-[2-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,3,4-oxadiazole](/img/structure/B7662310.png)
![(2-cyclopropylcyclopropyl)-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B7662321.png)
![N-[3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-yl]-2-phenylethene-1-sulfonamide](/img/structure/B7662338.png)
![[1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]urea](/img/structure/B7662352.png)
